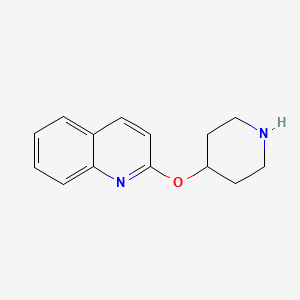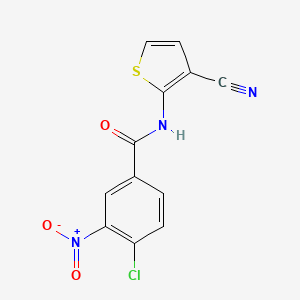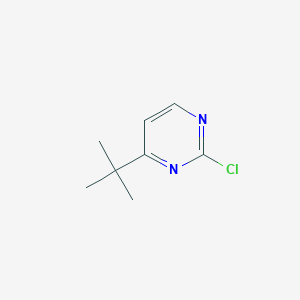
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide, also known as CDPPA, is a small molecule that has been extensively studied for its potential therapeutic applications. CDPPA is a modulator of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, learning and memory, and neuroprotection. In recent years, CDPPA has emerged as a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
作用機序
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide is a modulator of the sigma-1 receptor, a protein that is involved in a variety of physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. This compound binds to the sigma-1 receptor and stabilizes its conformation, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it suitable for studying the effects of sigma-1 receptor modulation in the brain. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor modulators. Another area of research is the investigation of the therapeutic potential of this compound in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, the mechanisms underlying the neuroprotective effects of this compound need to be further elucidated, and its effects on other physiological processes, such as metabolism and immune function, need to be studied.
合成法
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-pyrrolidinone with 1-bromo-2-methylpropane, followed by reaction with cyanogen bromide and then with 2-dimethylaminoethylamine. Alternatively, this compound can be synthesized using the reaction of 2-pyrrolidinone with 1-bromo-2-methylpropane, followed by reaction with sodium cyanide and then with 2-dimethylaminoethylamine.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have neuroprotective effects, to improve cognitive function, and to reduce inflammation. This compound has also been shown to enhance the efficacy of other drugs, such as antidepressants and antipsychotics.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-10(2)12(3,9-13)14-11(16)8-15-6-4-5-7-15/h10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOPQJZBGOFYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2637589.png)

![Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone](/img/structure/B2637592.png)
![N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2637594.png)
![1-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrobromide](/img/structure/B2637595.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2637599.png)


![7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637604.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2637609.png)
![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2637610.png)

![N-[4-(1-cyanoethyl)phenyl]prop-2-enamide](/img/structure/B2637612.png)